

Unveiling the Target Selectivity of Irak4-IN-11: A Technical Guide

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Compound of Interest

Compound Name: **Irak4-IN-11**
Cat. No.: **B12405729**

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This in-depth technical guide provides a comprehensive analysis of the target selectivity profile of **Irak4-IN-11**, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following sections detail its on-target potency, off-target profile, the methodologies used for these assessments, and the critical role of IRAK4 in relevant signaling pathways.

Irak4-IN-11: On-Target and Off-Target Activity

Irak4-IN-11 demonstrates high potency for its primary target, IRAK4, with inhibitory concentrations in the low nanomolar range. However, like many kinase inhibitors, it exhibits some off-target activity. A summary of its key quantitative data is presented below.

Table 1: On-Target Potency of Irak4-IN-11

Target	Potency Type	Value (nM)	Assay Type
IRAK4	IC ₅₀	5	Enzymatic Assay
IRAK4	K _d	0.7	DiscoverX K _d ELECT

Data sourced from the Chemical Probes Portal.[\[1\]](#)

Table 2: Off-Target Selectivity Profile of Irak4-IN-11

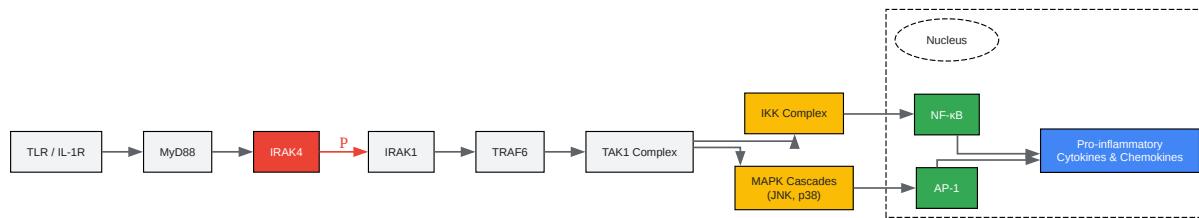
A kinase scan against a panel of 275 kinases at a concentration of 0.1 μ M revealed a number of off-target interactions. The most significant off-targets are detailed below.

Off-Target Kinase	% Inhibition @ 0.1 μ M	IC50 (nM)
CLK2	>75%	5
Haspin	>75%	4
CLK4	>75%	8
CLK1	>50%	50

In addition to the kinases listed above, the kinase scan showed that **Irak4-IN-11** inhibits a total of 4 out of 275 kinases at a level greater than 75% and 8 out of 275 kinases at a level greater than 50% when screened at 0.1 μ M.[1]

Signaling Pathway Context

IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[2][3] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][4] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome".[3][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately activates transcription factors such as NF- κ B and AP-1.[3][5] This leads to the production of pro-inflammatory cytokines and chemokines.[3][6]



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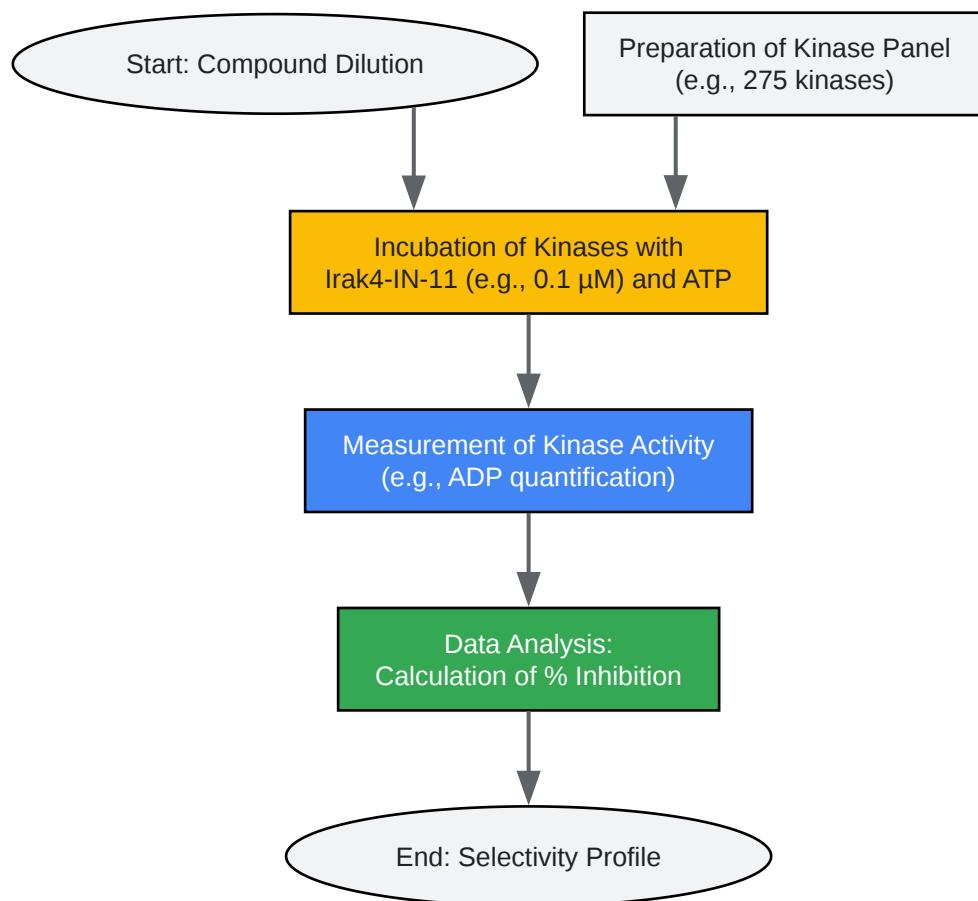
Caption: IRAK4-mediated signaling cascade.

Experimental Protocols

The determination of the target selectivity profile of a kinase inhibitor like **Irak4-IN-11** involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Kinome-Wide Selectivity Profiling (Kinome Scan)

This high-throughput screening method assesses the activity of an inhibitor against a large panel of kinases to identify potential off-targets.



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Caption: General workflow for a kinome scan experiment.

Methodology:

- Compound Preparation: **Irak4-IN-11** is serially diluted to the desired screening concentration (e.g., 0.1 μM) in an appropriate buffer, typically containing DMSO.
- Kinase Reaction: A panel of purified recombinant kinases is prepared. For each kinase, the reaction is initiated by mixing the enzyme, the inhibitor, a suitable substrate (e.g., a generic peptide or protein), and ATP in a reaction buffer.
- Incubation: The reaction mixtures are incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for the enzymatic reaction to proceed.

- **Detection:** The kinase activity is measured by quantifying the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed. A common method is to measure the amount of ADP produced using a technology like the Transcreener ADP² Assay. [7][8] This assay utilizes an antibody that specifically recognizes ADP, and the signal is often detected via fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI).[7]
- **Data Analysis:** The kinase activity in the presence of the inhibitor is compared to a control reaction without the inhibitor. The percentage of inhibition is then calculated for each kinase in the panel.

IC50 Determination (Enzymatic Assay)

To quantify the potency of an inhibitor against a specific kinase, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Methodology:

- **Reagent Preparation:**
 - **Kinase:** A purified recombinant IRAK4 enzyme is diluted to a working concentration (e.g., 1-10 nM) in kinase assay buffer.[7][8]
 - **Substrate:** A suitable substrate for IRAK4, such as Myelin Basic Protein (MBP) or a specific peptide, is prepared at a concentration near its Km value.[7]
 - **ATP:** ATP is prepared at a concentration close to its Km for the kinase to ensure competitive binding can be accurately measured.[7]
 - **Inhibitor:** **Irak4-IN-11** is serially diluted to create a range of concentrations for the dose-response curve.
- **Reaction Setup:** The kinase, substrate, and inhibitor are pre-incubated together before the reaction is initiated by the addition of ATP.
- **Enzymatic Reaction:** The reaction is allowed to proceed for a set time under linear velocity conditions (typically where less than 20% of the substrate is consumed).

- Detection: The reaction is stopped, and the kinase activity is measured. This can be done using various methods:
 - Radiometric Assay: Using ^{32}P - or ^{33}P -labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Fluorescence-Based Assays:
 - Transcreener ADP² Assay: Measures the production of ADP.[7][8]
 - LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.[9]
 - HTScan™ Kinase Assay: An ELISA-based method that uses a phospho-specific antibody to detect the phosphorylated substrate.[10]
- Data Analysis: The measured kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Binding Affinity Determination (K_d)

The dissociation constant (K_d) provides a measure of the binding affinity between the inhibitor and the kinase.

Methodology (Example: DiscoverX KINOMEscan™):

- Principle: This method relies on a competition binding assay. The kinase of interest is tagged (e.g., with DNA) and immobilized on a solid support. The inhibitor is then allowed to compete with a known, immobilized, broad-spectrum kinase inhibitor for binding to the target kinase.
- Assay Procedure:
 - A library of tagged kinases is mixed with the test compound (**Irak4-IN-11**).
 - The mixture is applied to a solid support functionalized with an immobilized broad-spectrum kinase inhibitor.

- Kinases that are not bound by **Irak4-IN-11** will bind to the immobilized inhibitor and be retained on the support.
- Kinases that are bound by **Irak4-IN-11** will remain in solution and be washed away.
- Quantification: The amount of kinase remaining on the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. A K_d value is calculated based on the displacement of the kinase from the immobilized ligand.

By employing these rigorous experimental methodologies, a detailed and reliable target selectivity profile for **Irak4-IN-11** can be established, providing crucial information for its further development and application as a chemical probe or therapeutic agent.

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